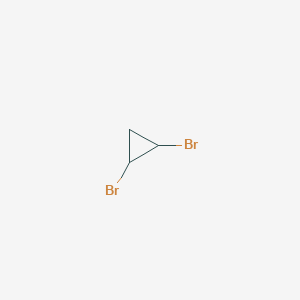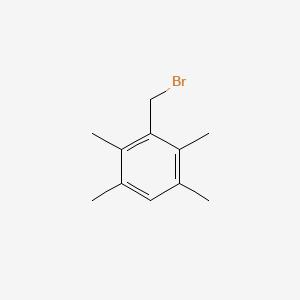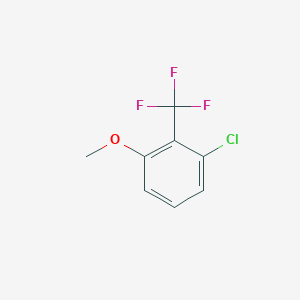
2-Formyl-3-hydroxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-3-hydroxyphenyl acetate is an organic compound with the molecular formula C9H8O4 It is characterized by the presence of a formyl group (–CHO) and a hydroxy group (–OH) attached to a phenyl ring, along with an acetate ester group (–COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-hydroxyphenyl acetate can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via acetylation of the hydroxy group, followed by formylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetylation and formylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-hydroxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, such as esterification or etherification, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acetic anhydride (Ac2O) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Formyl-3-hydroxybenzoic acid.
Reduction: 2-Hydroxymethyl-3-hydroxyphenyl acetate.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
2-Formyl-3-hydroxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Formyl-3-hydroxyphenyl acetate involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-4-hydroxyphenyl acetate
- 2-Formyl-4-hydroxyphenyl acetate
- 3-Formyl-2-hydroxyphenyl acetate
Uniqueness
2-Formyl-3-hydroxyphenyl acetate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both formyl and hydroxy groups in specific positions allows for unique interactions and transformations that are not observed in similar compounds.
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2-formyl-3-hydroxyphenyl) acetate |
InChI |
InChI=1S/C9H8O4/c1-6(11)13-9-4-2-3-8(12)7(9)5-10/h2-5,12H,1H3 |
InChI Key |
AZGAAVUDSNBIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)

![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)
![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
